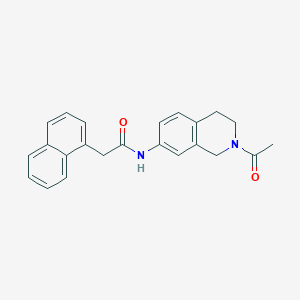
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(naphthalen-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(naphthalen-1-yl)acetamide is a useful research compound. Its molecular formula is C23H22N2O2 and its molecular weight is 358.441. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(naphthalen-1-yl)acetamide is a complex organic compound belonging to the tetrahydroisoquinoline class. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features:
- Molecular Formula : C19H20N2O2
- Molecular Weight : 312.38 g/mol
- Core Structure : A tetrahydroisoquinoline core with an acetyl group and a naphthalene moiety.
The presence of the naphthalene group is significant as it may enhance the lipophilicity and biological interactions of the compound.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Tetrahydroisoquinoline Core : Achieved through cyclization reactions starting from β-phenylethylamine derivatives.
- Acetylation : The core is acetylated using acetic anhydride.
- Introduction of Naphthalene Moiety : This can be accomplished through nucleophilic substitution or coupling reactions.
This multi-step synthesis highlights the complexity involved in producing this compound.
The biological activity of this compound primarily stems from its interactions with various molecular targets:
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways relevant to cancer and neurodegenerative diseases.
- Example Enzymes : Cyclin-dependent kinases (CDKs) and dihydrofolate reductase (DHFR), both crucial in cell cycle regulation and DNA synthesis.
| Enzyme Target | Role in Disease | Potential Inhibition |
|---|---|---|
| CDK | Cancer | Inhibits cell proliferation |
| DHFR | Cancer | Prevents DNA synthesis |
- Receptor Modulation : The compound may interact with neurotransmitter receptors (e.g., dopamine and serotonin receptors), influencing neurological pathways.
Biological Activity Studies
Research findings indicate that compounds with similar structures exhibit significant inhibitory effects on various enzymes involved in cancer progression. For instance:
- Case Study 1 : A study demonstrated that tetrahydroisoquinoline derivatives showed promising anti-cancer activity by inhibiting CDKs.
- Case Study 2 : Another investigation highlighted the neuroprotective effects of similar compounds through modulation of serotonin receptors.
Future Directions
Given its structural uniqueness and preliminary findings on biological activity, further research is warranted to explore:
- In Vivo Studies : To assess the therapeutic efficacy and safety profiles.
- Mechanistic Studies : To elucidate specific molecular interactions and pathways influenced by the compound.
特性
IUPAC Name |
N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c1-16(26)25-12-11-17-9-10-21(13-20(17)15-25)24-23(27)14-19-7-4-6-18-5-2-3-8-22(18)19/h2-10,13H,11-12,14-15H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBNDCQNDCMYVIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














